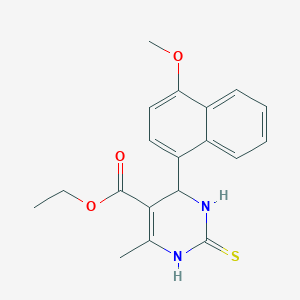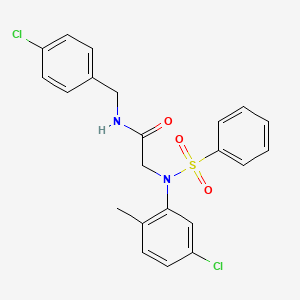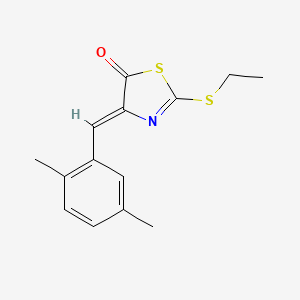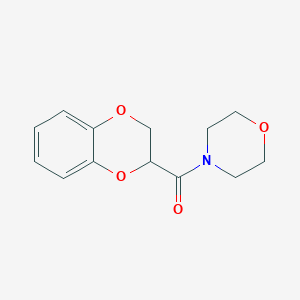
1-(9H-carbazol-9-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-2-propanol, also known as Carbazolol, is a beta-blocker drug that is used to treat hypertension, angina pectoris, and arrhythmias. It was first synthesized in the 1970s and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
1-(9H-carbazol-9-yl)-2-propanol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, which can help to reduce the workload on the heart and improve overall cardiovascular function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can cause a decrease in heart rate, blood pressure, and cardiac output. It can also cause a decrease in the release of renin and aldosterone, which can help to reduce fluid retention and improve blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(9H-carbazol-9-yl)-2-propanol has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it easy to study. It is also relatively inexpensive and readily available. However, there are some limitations to its use. This compound can have off-target effects on other receptors, which can make it difficult to interpret experimental results. In addition, it can be difficult to control the dose of this compound in lab experiments, which can lead to variability in results.
Direcciones Futuras
There are a number of potential future directions for research on 1-(9H-carbazol-9-yl)-2-propanol. One area of interest is the development of new beta-blocker drugs that are more selective for specific beta-adrenergic receptors. Another area of interest is the use of this compound in combination with other drugs for the treatment of cardiovascular diseases. Finally, there is a need for further research on the long-term effects of this compound use, particularly in elderly patients.
Métodos De Síntesis
1-(9H-carbazol-9-yl)-2-propanol can be synthesized through a multi-step process that involves the reaction of carbazole with propylene oxide. The resulting product is then purified through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing blood pressure and heart rate, making it a useful drug for the treatment of hypertension and other cardiovascular diseases. In addition, this compound has been shown to have antiarrhythmic effects, making it useful in the treatment of arrhythmias.
Propiedades
IUPAC Name |
1-carbazol-9-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11(17)10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZPUGYJDHJVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5032842.png)
![ethyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5032846.png)
![3-{[1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5032848.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5032885.png)

![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5032896.png)

![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B5032903.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5032910.png)

![butyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5032924.png)
![2,2'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]diethanol](/img/structure/B5032930.png)
